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The presence of the indole group and the imidazolidinone ring in the molecule suggests potential for interesting biological activities. Here are some areas where future research might explore this compound:
(E)-5-[(3-Indolyl)methylene]-2-imino-1,3-dimethyl-4-imidazolidinone is a compound characterized by its unique structure that integrates an indole moiety with an imidazolidinone ring. Its IUPAC name is (E)-5-((1H-indol-3-yl)methylene)-2-imino-1,3-dimethylimidazolidin-4-one, and it has the molecular formula C14H14N4O. The compound has a molecular weight of 254.29 g/mol and is identified by the CAS number 63153-56-0. It exhibits a high purity level of 98% and is often used in various chemical and biological studies .
Research indicates that (E)-5-[(3-Indolyl)methylene]-2-imino-1,3-dimethyl-4-imidazolidinone exhibits significant biological activities, particularly in neuropharmacology. It has been reported to possess antidepressant-like effects in animal models, suggesting potential applications in treating mood disorders . Additionally, its structure allows it to interact with various biological targets, including enzymes involved in neurotransmission and other pathways relevant to mental health .
Synthesis of (E)-5-[(3-Indolyl)methylene]-2-imino-1,3-dimethyl-4-imidazolidinone typically involves the reaction of indole derivatives with imidazolidinone precursors. One common method includes the condensation of 3-formylindole with 2-imino-1,3-dimethylimidazolidin-4-one under acidic or basic conditions to yield the desired product. Alternative methods may utilize microwave-assisted synthesis or solvent-free conditions to enhance yields and reduce reaction times .
The compound has potential applications in medicinal chemistry due to its antidepressant properties and ability to modulate neurotransmitter systems. Furthermore, it may serve as a scaffold for developing new pharmaceuticals targeting various neurological disorders. Its structural features also make it a candidate for research into novel therapeutic agents against conditions such as anxiety and depression .
Interaction studies have demonstrated that (E)-5-[(3-Indolyl)methylene]-2-imino-1,3-dimethyl-4-imidazolidinone can influence cholinergic systems by inhibiting enzymes such as acetylcholinesterase. This inhibition may contribute to its antidepressant effects by enhancing cholinergic neurotransmission. Additionally, studies have shown interactions with other enzymes involved in neurodegenerative processes, indicating its potential role as a neuroprotective agent .
Several compounds share structural similarities with (E)-5-[(3-Indolyl)methylene]-2-imino-1,3-dimethyl-4-imidazolidinone, including:
Compound Name | Structure | Unique Features |
---|---|---|
2-Imino-1,3-dimethylimidazolidin-4-one | C5H9N3O | Simpler structure; lacks indole moiety |
Indole-3-carboxaldehyde | C9H7NO | Precursor for synthesizing indole derivatives |
Aplysinopsins | Varies | Marine alkaloids with diverse biological activities |
These compounds differ primarily in their functional groups and biological activities. The unique combination of the indole and imidazolidinone structures in (E)-5-[(3-Indolyl)methylene]-2-imino-1,3-dimethyl-4-imidazolidinone may provide distinct pharmacological profiles compared to its analogs, making it a valuable target for further research .